4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
“4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is also known as spinacine . It is an alpha-amino acid with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 g/mol .
Synthesis Analysis
New derivatives of spinacine have been synthesized via the Pictet-Spengler reaction on Nim-substituted histidines . These derivatives include amide, ester, 5-alkyl and acyl, and regiospecific Nim-alkyl and aralkyl derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine . The InChI is InChI=1S/C7H9N3O2/c11-7(12)5-1-4-6(2-8-5)10-3-9-4/h3,5,8H,1-2H2,(H,9,10)(H,11,12) .Chemical Reactions Analysis
The biological evaluation of spinacine derivatives indicates that the ABTS radical-scavenging activity of the obtained compounds depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .Physical And Chemical Properties Analysis
Spinacine has a molecular weight of 167.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
P2X7 Receptor Antagonists
A series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives have been synthesized and shown to act as antagonists of the P2X7 receptor. These compounds, including JNJ 54166060, exhibit high oral bioavailability and potency, indicating potential applications in the development of new therapeutic agents (Swanson et al., 2016).
Molecular Structure and Vibrational Properties
Research on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including their methyl derivatives, has been conducted using density functional theory (DFT). These studies provide valuable insights into the structural and electronic properties of these compounds, relevant for various scientific and industrial applications (Lorenc et al., 2008).
VEGFR-2 Kinase Inhibitors
3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones have been identified as a new class of VEGFR-2 kinase inhibitors. These compounds were synthesized and evaluated for their inhibitory activity on VEGFR-2 kinase, suggesting potential applications in cancer therapy (Han et al., 2012).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold, closely related to 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, has been extensively used in medicinal chemistry for developing various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. This highlights the versatility of this scaffold in drug development (Deep et al., 2016).
properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-6-5(1)8-4-9-6/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVFILWXLQJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988529 | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
CAS RN |
6882-74-2 | |
Record name | Spinaceamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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